Potassium ethyltrifluoroborate
Overview
Description
Potassium ethyltrifluoroborate is an organoboron compound with the chemical formula C2H5BF3K. It is a white crystalline solid that is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is valued for its stability and reactivity, making it a useful tool in the formation of carbon-carbon bonds.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
Potassium ethyltrifluoroborate plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. One of the primary interactions of this compound is with palladium catalysts in the Suzuki–Miyaura coupling reaction. This interaction leads to the formation of alkene derivatives, which are crucial intermediates in the synthesis of complex organic molecules . The nature of these interactions involves the transfer of the ethyl group from this compound to the alkenyl bromide, mediated by the palladium catalyst.
Cellular Effects
This compound has been observed to influence various cellular processes. In particular, it affects cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in cell signaling cascades. Additionally, it has been reported to impact the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For instance, in the Suzuki–Miyaura coupling reaction, this compound acts as a nucleophile, donating its ethyl group to the alkenyl bromide in the presence of a palladium catalyst . This binding interaction is essential for the formation of the desired alkene derivatives. Additionally, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is known to be stable under inert gas conditions, such as nitrogen or argon, and at low temperatures (2-8°C) . Over time, this compound may undergo degradation, leading to changes in its biochemical properties. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, this compound may exhibit toxic or adverse effects, including alterations in electrolyte balance and potential organ toxicity . These dosage-dependent effects are crucial for determining the safe and effective use of the compound in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds. In the Suzuki–Miyaura coupling reaction, this compound serves as a substrate, interacting with palladium catalysts to produce alkene derivatives . These interactions are essential for understanding the compound’s role in metabolic flux and its impact on metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. The compound is known to interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it exerts its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm or organelles, through targeting signals or post-translational modifications . This localization is crucial for the compound’s interaction with enzymes and proteins, enabling it to participate in biochemical reactions. Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium ethyltrifluoroborate can be synthesized through the reaction of ethylboronic acid with potassium fluoride and boron trifluoride. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The process involves the formation of an intermediate ethyltrifluoroborate, which is then converted to the potassium salt by the addition of potassium fluoride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium ethyltrifluoroborate primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura coupling. This reaction involves the coupling of the ethyltrifluoroborate with various alkenyl or aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate .
Common Reagents and Conditions
Reagents: Alkenyl or aryl halides, palladium catalyst (e.g., PdCl2(dppf)·CH2Cl2), base (e.g., cesium carbonate)
Conditions: Aqueous toluene as the solvent, reaction temperature around 80°C
Major Products
The major products of these reactions are alkene or aryl derivatives, which are formed through the coupling of the ethyl group from the this compound with the halide substrate .
Scientific Research Applications
Potassium ethyltrifluoroborate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of fine chemicals and materials.
Comparison with Similar Compounds
Potassium ethyltrifluoroborate is part of a broader class of potassium trifluoroborates, which include compounds such as potassium cyclohexyltrifluoroborate, potassium (bromomethyl)trifluoroborate, and potassium vinyltrifluoroborate . Compared to these compounds, this compound offers unique reactivity due to the ethyl group, making it particularly useful in the formation of ethyl-substituted products. Its stability and ease of handling also make it a preferred choice in many synthetic applications .
Properties
IUPAC Name |
potassium;ethyl(trifluoro)boranuide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BF3.K/c1-2-3(4,5)6;/h2H2,1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIPADVFWNGSKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(F)(F)F.[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BF3K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635436 | |
Record name | Potassium ethyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44248-07-9, 882871-21-8 | |
Record name | Potassium ethyl(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | potassium ethyltrifluoroboranuide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Potassium Ethyltrifluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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